6-Ethyl Substitution Confers 100-1000x Potency Gain vs. 6-Methyl Analog in Antitumor Assays
A direct head-to-head comparison of a 6-ethylthieno[2,3-d]pyrimidine derivative (Compound 2) against its 6-methyl analog (Compound 1) demonstrates the profound impact of the 6-ethyl substitution. The 6-ethyl derivative exhibits a 100- to 1000-fold increase in potency across a spectrum of tumor cell lines in vitro [1].
| Evidence Dimension | In vitro tumor cell growth inhibition potency |
|---|---|
| Target Compound Data | Nanomolar GI50 values against tumor cells in culture |
| Comparator Or Baseline | 6-methyl analogue (Compound 1) |
| Quantified Difference | 2-3 orders of magnitude (100-1000x) increase in potency and expanded spectrum of tumor inhibition |
| Conditions | In vitro cell culture assays against a panel of tumor cell lines |
Why This Matters
This magnitude of potency difference is decisive for lead selection in oncology drug discovery, directly impacting the required dosing and therapeutic window.
- [1] Gangjee, A., Li, W., Kisliuk, R. L., Cody, V., Pace, J., Piraino, J., & Makin, J. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902. View Source
